N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxolane-3-carboxamide
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Overview
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxolane-3-carboxamide is a heterocyclic compound that features a unique combination of furan, thiophene, and oxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxolane-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the oxolane ring: The intermediate is then reacted with an oxolane derivative under conditions that promote the formation of the oxolane ring, such as using a strong base or acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the furan and thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiophene rings.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential pharmacological activities.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Mechanism of Action
The mechanism by which N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxolane-3-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxolane-3-carboxamide can be compared with other heterocyclic compounds such as:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar chemical reactivity and biological activities.
Furan derivatives: Compounds with furan rings also show comparable properties and applications.
Oxolane derivatives: These compounds are structurally similar due to the presence of the oxolane ring and are used in various chemical and biological applications.
Similar Compounds
- Thiophene-2-carboxamide
- Furan-2-carboxamide
- Oxolane-2-carboxamide
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(10-3-5-17-8-10)15-7-12-6-11(9-19-12)13-2-1-4-18-13/h1-2,4,6,9-10H,3,5,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVIZRHAKVGAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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